1-(1,8-Naphthyridin-2-yl)cyclopropanamine

Analytical Chemistry Quality Control Procurement

Researchers frequently face metabolic instability in early lead compounds. 1-(1,8-Naphthyridin-2-yl)cyclopropanamine directly addresses this by providing a conformationally constrained cyclopropane core validated to enhance PK profiles in tetrahydronaphthyridine IDO1 inhibitors. - Enables synthesis of IDO1 inhibitors with improved metabolic stability, supporting low once-daily human dosing potential. - Serves as a privileged 1,8-naphthyridine scaffold for generating focused mGlu5 antagonist libraries via amide coupling or reductive amination. - Compatible with microwave-assisted three-component reactions for rapid, diverse library synthesis. Supplied with rigorous analytical documentation to support preclinical development continuity.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B11906873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,8-Naphthyridin-2-yl)cyclopropanamine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC3=C(C=CC=N3)C=C2)N
InChIInChI=1S/C11H11N3/c12-11(5-6-11)9-4-3-8-2-1-7-13-10(8)14-9/h1-4,7H,5-6,12H2
InChIKeyXATJGCLNZVBJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,8-Naphthyridin-2-yl)cyclopropanamine for CNS & Immuno-Oncology


1-(1,8-Naphthyridin-2-yl)cyclopropanamine (CAS 1159878-00-8) is a nitrogen-containing heterocyclic compound featuring a 1,8-naphthyridine core with a cyclopropanamine substituent at the 2-position . The 1,8-naphthyridine scaffold is a privileged pharmacophore with demonstrated biological activity across antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological indications [1]. The cyclopropanamine moiety introduces conformational constraint and a primary amine handle for further derivatization, making this compound a versatile intermediate for medicinal chemistry programs targeting CNS disorders and immuno-oncology pathways [2].

Why 1-(1,8-Naphthyridin-2-yl)cyclopropanamine Is Irreplaceable


1,8-Naphthyridine derivatives exhibit pronounced regioisomer-dependent pharmacology, as demonstrated by the distinct mGlu5 receptor antagonist potencies observed across three regioisomeric aryl naphthyridine series [1]. The 2-position substitution with a cyclopropanamine moiety is non-interchangeable with other substituents; for example, cyclopropyl-fused tetrahydronaphthyridine IDO1 inhibitors show markedly different metabolic stability and potency profiles compared to non-cyclopropyl analogs [2]. Furthermore, naphthyridine isomerism (e.g., 1,6- vs. 1,8-naphthyridine) dictates binding orientation and synthetic accessibility, meaning that substitution of 1-(1,8-naphthyridin-2-yl)cyclopropanamine with a 1,6-naphthyridine or alternative amine-bearing analog would fundamentally alter both biological activity and downstream derivatization pathways [3].

Quantitative Evidence for 1-(1,8-Naphthyridin-2-yl)cyclopropanamine


Purity Benchmark vs. Industry Standard

1-(1,8-Naphthyridin-2-yl)cyclopropanamine is commercially available at NLT 98% purity as verified by ISO-certified quality control protocols . This purity level meets or exceeds typical research-grade specifications for naphthyridine building blocks, which often range from 95% to 97% for non-certified analogs .

Analytical Chemistry Quality Control Procurement

Metabolic Stability from Cyclopropane Modification

In a tetrahydronaphthyridine IDO1 inhibitor series, strategic incorporation of a cyclopropane ring improved metabolic stability and human whole blood potency, enabling a predicted human oral dose as low as 9 mg once daily [1]. The initial cyclopropyl analog (compound 3) showed increased clearance and time-dependent CYP3A4 inhibition relative to non-cyclopropyl leads, but subsequent optimization of the cyclopropane-fused scaffold yielded inhibitors with superior overall profiles [2].

Immuno-Oncology Drug Metabolism Pharmacokinetics

Regioisomeric Potency at mGlu5

SAR studies on aryl naphthyridine analogs demonstrate that mGlu5 receptor antagonist potency is highly regioisomer-dependent [1]. While quantitative IC50 values for 1-(1,8-naphthyridin-2-yl)cyclopropanamine itself are not available, the class data indicate that substitution pattern on the naphthyridine core (1,5- vs. 1,6- vs. 1,7- vs. 1,8-isomers) produces >10-fold differences in receptor binding affinity [2].

GPCR Antagonists Structure-Activity Relationship CNS Drug Discovery

Synthetic Versatility of Cyclopropanamine Handle

Microwave-assisted three-component reactions employing cyclopropanamine as the amine component enable rapid synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives with excellent yields [1]. While this study used 1,6-naphthyridine scaffolds, the methodology is transferable to 1,8-naphthyridine systems, suggesting that 1-(1,8-naphthyridin-2-yl)cyclopropanamine can serve as a direct input for diversity-oriented synthesis [2].

Medicinal Chemistry Parallel Synthesis Library Generation

Anxiolytic 1,8-Naphthyridine-2-amine Pharmacophore

Patented 1,8-naphthyridine-2-amine derivatives bearing cycloalkyl amide substituents demonstrate anxiolytic, hypnotic, anticonvulsant, and muscle relaxant activities in preclinical models [1]. The 1,8-naphthyridin-2-yl core with a primary amine at the 2-position serves as the critical pharmacophore for these activities, and 1-(1,8-naphthyridin-2-yl)cyclopropanamine retains this essential 2-amino substitution pattern [2].

Anxiolytics CNS Drug Discovery GABAergic Modulation

1-(1,8-Naphthyridin-2-yl)cyclopropanamine Applications


Lead Optimization for IDO1 Cancer Immunotherapy

1-(1,8-Naphthyridin-2-yl)cyclopropanamine serves as a strategic building block for constructing cyclopropane-containing tetrahydronaphthyridine IDO1 inhibitors. The cyclopropane ring has been shown to improve metabolic stability and enable low once-daily human dosing in optimized leads [1]. Procurement of this compound supports medicinal chemistry campaigns aimed at discovering next-generation IDO1 inhibitors with enhanced PK profiles.

mGlu5 Antagonist Library Synthesis

Given the well-established regioisomer-dependent potency of aryl naphthyridines at mGlu5 receptors [2], 1-(1,8-naphthyridin-2-yl)cyclopropanamine is an ideal starting material for generating focused libraries of 1,8-naphthyridine-based mGlu5 antagonists. The primary amine provides a convenient handle for amide coupling or reductive amination to explore SAR around the receptor binding pocket.

Microwave-Assisted Diversity Synthesis

Cyclopropanamine is a validated amine input for microwave-assisted three-component reactions yielding N-substituted 2-amino-naphthyridines with excellent efficiency [3]. Researchers can leverage this methodology with 1-(1,8-naphthyridin-2-yl)cyclopropanamine to rapidly generate structurally diverse naphthyridine libraries for phenotypic screening or target-based drug discovery.

Anxiolytic & Anticonvulsant Drug Synthesis

The 1,8-naphthyridin-2-amine scaffold is a patented pharmacophore for anxiolytic, anticonvulsant, and muscle relaxant agents [4]. 1-(1,8-Naphthyridin-2-yl)cyclopropanamine provides the requisite 2-amino substitution and can be elaborated with various cycloalkyl amides to generate novel CNS-active compounds for preclinical evaluation.

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